![molecular formula C8H7FN2O3 B1442385 2-Fluoro-N-methyl-4-nitrobenzamide CAS No. 915087-24-0](/img/structure/B1442385.png)
2-Fluoro-N-methyl-4-nitrobenzamide
Overview
Description
“2-Fluoro-N-methyl-4-nitrobenzamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Fluoro-N-methyl-4-nitrobenzamide” is 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
“2-Fluoro-N-methyl-4-nitrobenzamide” is a solid at room temperature . It has a predicted boiling point of 337.1±32.0 °C . The compound has a density of 1.358 and a predicted pKa of 12.77±0.46 .
Scientific Research Applications
Pharmacology
2-Fluoro-N-methyl-4-nitrobenzamide: is utilized in the development of androgen receptor antagonists like MDV3100 , which is a clinical candidate for treating hormone-refractory prostate cancer . This compound’s role in targeting androgen receptors makes it significant in the study of treatments for prostate cancer, where hormone therapy is a key therapeutic approach.
Biochemistry
In biochemistry, this compound serves as a precursor in synthesizing complex molecules. Its reactivity due to the nitro group allows for further chemical modifications, making it a valuable tool for biochemical research and experimentation .
Medicinal Chemistry
The applications in medicinal chemistry are closely related to pharmacology, where 2-Fluoro-N-methyl-4-nitrobenzamide is instrumental in the synthesis of potential therapeutic agents. Its molecular structure can be incorporated into larger, more complex drug molecules, aiding in the design of new medications .
Organic Synthesis
As a building block in organic synthesis, this compound is used to construct a variety of organic molecules. Its functional groups are reactive intermediates in synthetic pathways, contributing to the creation of diverse organic compounds, including pharmaceuticals and pesticides .
Analytical Chemistry
In analytical chemistry, 2-Fluoro-N-methyl-4-nitrobenzamide can be used as a standard or reference compound in chromatography and spectroscopy. Its distinct spectral properties enable it to serve as a calibration standard for analytical instruments .
Environmental Science
The environmental impact and degradation pathways of 2-Fluoro-N-methyl-4-nitrobenzamide can be studied to understand its behavior in the environment. This is crucial for assessing the ecological risks associated with the use of this compound in various industries .
Material Science
In material science, the compound’s properties could be explored for the development of novel materials. For instance, its incorporation into polymers or coatings could impart specific characteristics like increased resistance to degradation or altered mechanical properties .
Chemical Engineering
From a chemical engineering perspective, the synthesis and processing of 2-Fluoro-N-methyl-4-nitrobenzamide involve understanding its physical and chemical properties. This knowledge is essential for designing efficient production processes and ensuring quality control in industrial settings .
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-methyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702697 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915087-24-0 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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